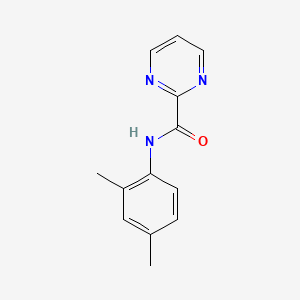

N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide and related compounds often involves complex organic reactions. For example, the synthesis of N,N'-disubstituted derivatives of pyromellitic diimide, which may share some synthetic pathways with our compound of interest, has been achieved through specific reactions involving the pyrimidine cycle, significantly affecting the electronic properties of the resulting compounds (Komissarova et al., 2020).

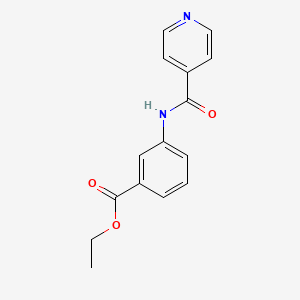

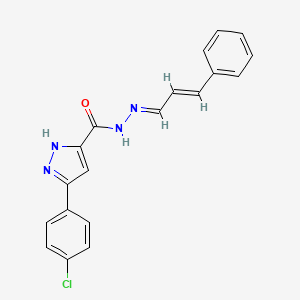

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide has been studied through various analytical techniques. For instance, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine provides insights into how pyrimidine derivatives form molecular arrangements, highlighting the importance of hydrogen bonding and π-stacking interactions in their structural stability (Repich et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives are diverse, reflecting the reactivity of the pyrimidine ring. For example, the reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles has led to the synthesis of various substituted 5-pyrimidinecarboxylates, showcasing the versatility of pyrimidine compounds in organic synthesis (Schenone et al., 1990).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, including those similar to N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide, are often characterized by their high stability and unique electronic properties. For instance, the introduction of the pyrimidine cycle has been shown to significantly decrease the energy of the lowest unoccupied molecular orbital, indicating potential applications in materials science (Komissarova et al., 2020).

Chemical Properties Analysis

The chemical properties of N-(2,4-Dimethylphenyl)-2-pyrimidinecarboxamide derivatives can be elucidated by studying related compounds. For example, the synthesis and properties of aromatic polyamides and polyimides based on related structures have been explored, revealing insights into their solubility, thermal stability, and potential applications in high-performance materials (Yang & Lin, 1994).

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism

- A study explored the pharmacokinetics and metabolism of a novel anticonvulsant agent, showing its absorption, bioavailability, and the identification of metabolites in rats and humans. This research underscores the importance of understanding how drugs are metabolized and their potential effects on the body (Martin et al., 1997).

Biological Monitoring and Exposure

- Research on pirimicarb, a pesticide, detailed how its metabolism leads to the formation of specific metabolites excreted in human urine, highlighting the role of biological monitoring in assessing exposure to chemicals (Hardt et al., 1999).

Cytotoxic Agents

- A phase I study of a cytotoxic agent showed its effects and potential for clinical trial, providing insight into drug development processes and the evaluation of new therapeutic options (McCrystal et al., 1999).

Insecticide Exposure

- An investigation into the exposure of children to insecticides revealed detectable levels of neonicotinoids and other pesticides, emphasizing the need for evaluating environmental exposures and their implications for health (Osaka et al., 2016).

Potential Uremic Toxin

- A study identified N-methyl-2-pyridone-5-carboxamide (2PY) as a potential uremic toxin, highlighting its role in inhibiting poly(ADP-ribose) polymerase and suggesting its contribution to the pathophysiology of chronic renal failure (Rutkowski et al., 2003).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

N-(2,4-dimethylphenyl)pyrimidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-4-5-11(10(2)8-9)16-13(17)12-14-6-3-7-15-12/h3-8H,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDUYLAEOPRDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NC=CC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-2-pyrimidinecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(3S*,4R*)-1-(1-benzofuran-2-ylmethyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5543996.png)

![N-{[5-(methoxymethyl)-1H-pyrazol-3-yl]methyl}-1-benzothiophene-5-carboxamide](/img/structure/B5544037.png)

![2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]acetohydrazide](/img/structure/B5544060.png)

![N-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-4-morpholinamine](/img/structure/B5544066.png)

![4-[4-(diethylamino)benzylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5544075.png)

![5-chloro-4,6-dimethyl-2-[(4-methylpiperidin-1-yl)sulfonyl]nicotinonitrile](/img/structure/B5544093.png)

![N-(3,4-dimethylphenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5544094.png)

![N-(tert-butyl)-2-[(1,3,7-trimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B5544100.png)

![methyl 4,5-dimethyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5544101.png)